molecular formula C16H12F2N6 B15011683 3-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-N-[(Z)-(2-fluorophenyl)methylidene]-4H-1,2,4-triazol-4-amine

3-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-N-[(Z)-(2-fluorophenyl)methylidene]-4H-1,2,4-triazol-4-amine

Cat. No.: B15011683
M. Wt: 326.30 g/mol
InChI Key: LPGUUDFQUNDZCU-QOLNZVEYSA-N
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Description

(Z)-1-(2-FLUOROPHENYL)-N-{3-[(2E)-2-[(2-FLUOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4H-1,2,4-TRIAZOL-4-YL}METHANIMINE: is a complex organic compound featuring a triazole ring and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-1-(2-FLUOROPHENYL)-N-{3-[(2E)-2-[(2-FLUOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4H-1,2,4-TRIAZOL-4-YL}METHANIMINE typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of Fluorophenyl Groups: The fluorophenyl groups are introduced via nucleophilic substitution reactions, often using fluorobenzene derivatives.

    Final Assembly: The final compound is assembled through condensation reactions, where the triazole ring is linked to the fluorophenyl groups under controlled conditions.

Industrial Production Methods: Industrial production of this compound would likely involve scalable versions of the above synthetic routes, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazine moiety, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

    Substitution: The fluorophenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products:

    Oxidation Products: Oxides of the hydrazine moiety.

    Reduction Products: Amines derived from the imine group.

    Substitution Products: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic properties.

Biology and Medicine:

    Drug Development: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity or protein interactions.

Industry:

    Polymer Science: The compound can be incorporated into polymers to modify their properties, such as thermal stability or conductivity.

Mechanism of Action

The mechanism of action of (Z)-1-(2-FLUOROPHENYL)-N-{3-[(2E)-2-[(2-FLUOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4H-1,2,4-TRIAZOL-4-YL}METHANIMINE involves its interaction with molecular targets such as enzymes or receptors. The compound’s fluorophenyl groups and triazole ring can engage in hydrogen bonding, π-π interactions, and hydrophobic interactions with target molecules, modulating their activity. This can lead to inhibition or activation of specific biochemical pathways, depending on the context.

Comparison with Similar Compounds

  • **(Z)-1-(2-CHLOROPHENYL)-N-{3-[(2E)-2-[(2-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4H-1,2,4-TRIAZOL-4-YL}METHANIMINE
  • **(Z)-1-(2-BROMOPHENYL)-N-{3-[(2E)-2-[(2-BROMOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4H-1,2,4-TRIAZOL-4-YL}METHANIMINE

Uniqueness: The presence of fluorine atoms in (Z)-1-(2-FLUOROPHENYL)-N-{3-[(2E)-2-[(2-FLUOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4H-1,2,4-TRIAZOL-4-YL}METHANIMINE imparts unique electronic properties, such as increased electronegativity and stability, compared to its chloro- and bromo- counterparts. This can result in different reactivity profiles and biological activities, making it a valuable compound for specific applications.

Properties

Molecular Formula

C16H12F2N6

Molecular Weight

326.30 g/mol

IUPAC Name

N-[(E)-(2-fluorophenyl)methylideneamino]-4-[(Z)-(2-fluorophenyl)methylideneamino]-1,2,4-triazol-3-amine

InChI

InChI=1S/C16H12F2N6/c17-14-7-3-1-5-12(14)9-19-22-16-23-20-11-24(16)21-10-13-6-2-4-8-15(13)18/h1-11H,(H,22,23)/b19-9+,21-10-

InChI Key

LPGUUDFQUNDZCU-QOLNZVEYSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC2=NN=CN2/N=C\C3=CC=CC=C3F)F

Canonical SMILES

C1=CC=C(C(=C1)C=NNC2=NN=CN2N=CC3=CC=CC=C3F)F

Origin of Product

United States

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